Ethyl 4-(aminomethyl)benzoate

Description

BenchChem offers high-quality Ethyl 4-(aminomethyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(aminomethyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

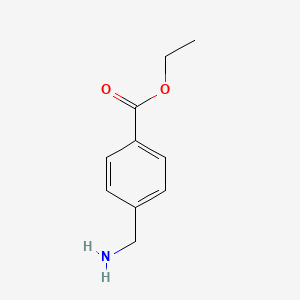

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(aminomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-13-10(12)9-5-3-8(7-11)4-6-9/h3-6H,2,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTQEHGXBKFLKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50331179 | |

| Record name | ethyl 4-(aminomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366-84-7 | |

| Record name | ethyl 4-(aminomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50331179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(aminomethyl)benzoate: A Cornerstone Building Block for Pharmaceutical Innovation

This guide provides an in-depth exploration of Ethyl 4-(aminomethyl)benzoate, a bifunctional molecule of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its core chemical properties, structural attributes, a validated synthesis protocol, and its applications as a critical intermediate in the synthesis of advanced pharmaceutical agents.

Introduction: The Strategic Importance of Ethyl 4-(aminomethyl)benzoate

Ethyl 4-(aminomethyl)benzoate (CAS No. 366-84-7) is a substituted benzoate ester that features both a primary amine and an ethyl ester functional group.[1][2] This unique arrangement makes it a versatile molecular scaffold. The primary amine serves as a nucleophilic handle or a basic center, ideal for amide bond formation, reductive amination, or salt formation. The ethyl ester provides a site for hydrolysis to the corresponding carboxylic acid or transesterification, and its electronic properties can modulate the reactivity of the aromatic ring.

This duality positions Ethyl 4-(aminomethyl)benzoate as a valuable starting material in multi-step synthetic pathways, particularly in the development of novel therapeutics, including anticancer and anti-inflammatory medications. Its structure allows for the systematic extension of molecular complexity, a key strategy in modern drug discovery.

Molecular Structure and Physicochemical Properties

The structure of Ethyl 4-(aminomethyl)benzoate consists of a central benzene ring substituted at the 1- and 4- (para) positions. An aminomethyl group (-CH₂NH₂) is located at one end, and an ethyl ester group (-COOCH₂CH₃) at the other. This para-substitution pattern is crucial as it minimizes steric hindrance and provides a rigid scaffold for building larger molecules.

Key Physicochemical Data

A summary of the essential properties of Ethyl 4-(aminomethyl)benzoate is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 366-84-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2][4] |

| Molecular Weight | 179.22 g/mol | [1][4] |

| IUPAC Name | ethyl 4-(aminomethyl)benzoate | [2][4] |

| SMILES | CCOC(=O)C1=CC=C(C=C1)CN | [2][4] |

| Appearance | Solid (often white to yellow) | [3][5] |

| Purity | Typically ≥97% | [1][5] |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | [1] |

| logP (calculated) | 1.322 | [1] |

| Storage Conditions | Store at -20°C, under an inert atmosphere, and protected from light. | [1][6] |

Synthesis Protocol: Esterification of 4-(Aminomethyl)benzoic Acid

The synthesis of Ethyl 4-(aminomethyl)benzoate is commonly achieved through the Fischer esterification of 4-(aminomethyl)benzoic acid with ethanol, catalyzed by a strong acid. A highly effective method employs thionyl chloride, which reacts with ethanol in situ to form the acidic catalyst and also acts as a dehydrating agent, driving the reaction to completion.

Expertise-Driven Rationale:

-

Choice of Reagent: Thionyl chloride (SOCl₂) is superior to mineral acids like H₂SO₄ in this context. It reacts with the trace water present and generated during the reaction, preventing the reverse hydrolysis of the ester. Furthermore, the byproducts (SO₂ and HCl) are gaseous, which helps to shift the equilibrium towards the product side.

-

Reaction Conditions: The initial dropwise addition of thionyl chloride is performed in an ice bath to control the highly exothermic reaction with ethanol. The subsequent reflux provides the necessary activation energy for the esterification to proceed to completion within a reasonable timeframe.

-

Work-up Strategy: The work-up is designed to isolate the free base form of the product. The initial removal of ethanol under reduced pressure is followed by dissolution in ethyl acetate. A crucial step is the neutralization with an aqueous base (e.g., NaOH) to deprotonate the ammonium salt formed during the acidic reaction, rendering the product soluble in the organic layer. Washing with brine removes residual water and inorganic salts.

Step-by-Step Laboratory Procedure[4]

-

Reaction Setup: In a 250 mL three-necked round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 4-(aminomethyl)benzoic acid (7.5 g, 50 mmol).

-

Reagent Addition: Add 100 mL of anhydrous ethanol to the flask.

-

Acid Catalyst Generation: Cool the flask in an ice bath. Slowly add thionyl chloride (20.8 g, 175 mmol) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes. Subsequently, heat the mixture to reflux and maintain for 4 hours.

-

Solvent Removal: After the reaction is complete, cool the flask and remove the ethanol by distillation under reduced pressure. A white solid product (the hydrochloride salt) will be obtained.

-

Extraction and Neutralization: Dissolve the resulting solid in 150 mL of ethyl acetate. Cool the solution in an ice bath and slowly add 35% aqueous sodium hydroxide solution until the pH of the aqueous layer is between 7 and 8.

-

Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it three times with 30 mL portions of saturated saline solution.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product as a yellow solid. The reported yield for this procedure is approximately 90%.[3]

Synthesis Workflow Diagram

Caption: Synthesis workflow from reactants to final product.

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and purity of the synthesized Ethyl 4-(aminomethyl)benzoate is paramount. This is achieved through standard spectroscopic techniques.

-

¹H NMR (Proton NMR): The proton NMR spectrum provides a unique fingerprint of the molecule. Key expected signals include:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

-

A quartet for the methylene protons (-CH₂-) of the ethyl group.

-

A singlet for the aminomethyl protons (-CH₂NH₂).

-

Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

A broad singlet for the amine protons (-NH₂), which may exchange with D₂O.

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum confirms the carbon framework. Distinct peaks are expected for the methyl and methylene carbons of the ethyl group, the aminomethyl carbon, the four unique carbons of the benzene ring, and the carbonyl carbon of the ester.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.

-

Strong C=O stretch from the ester group (~1700-1720 cm⁻¹).

-

N-H stretching bands from the primary amine (~3300-3500 cm⁻¹).

-

C-O stretching from the ester (~1100-1300 cm⁻¹).

-

C-H stretches from the aromatic and aliphatic portions.

-

Applications in Medicinal Chemistry and Drug Development

Ethyl 4-(aminomethyl)benzoate is a key intermediate in the synthesis of more complex molecules with therapeutic potential.[7] Its bifunctional nature allows it to act as a bridge, connecting different pharmacophores.

-

Scaffold for API Synthesis: It is a building block in the creation of Active Pharmaceutical Ingredients (APIs).[7] For instance, the primary amine can be acylated to introduce a wide variety of side chains, while the ester can be hydrolyzed to a carboxylic acid to improve water solubility or serve as another point of attachment.

-

Anticancer and Anti-inflammatory Agents: The compound plays a crucial role in synthesizing various pharmaceuticals, notably in the development of anticancer and anti-inflammatory drugs. The rigid para-substituted phenyl ring provides a well-defined spatial orientation for functional groups to interact with biological targets like enzymes or receptors.

Safety, Handling, and Storage

As a laboratory chemical, Ethyl 4-(aminomethyl)benzoate requires careful handling to ensure personnel safety.

-

Handling: Use in a well-ventilated area or a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[8][9] Avoid formation of dust and aerosols.[8]

-

Potential Hazards: May cause skin and serious eye irritation.[10][11] May be harmful if swallowed or inhaled.[8][11]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[11]

-

Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation persists.[11]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[8][11]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8][11]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability, storage at -20°C under an inert atmosphere is recommended.[1][6]

This information is a guide and does not replace a comprehensive Safety Data Sheet (SDS), which should be consulted before use.

References

-

PubChem. Ethyl 4-(aminomethyl)benzoate. [Link]

-

MySkinRecipes. Ethyl 4-(aminomethyl)benzoate hydrochloride. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Ethyl 4-(aminomethyl)benzoate | 366-84-7 [chemicalbook.com]

- 4. Ethyl 4-(aminomethyl)benzoate | C10H13NO2 | CID 436161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4-(aminomethyl)benzoate HCl | CymitQuimica [cymitquimica.com]

- 6. 366-84-7|Ethyl 4-(aminomethyl)benzoate|BLD Pharm [bldpharm.com]

- 7. Ethyl 4-(aminomethyl)benzoate hydrochloride [myskinrecipes.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

Ethyl 4-(aminomethyl)benzoate molecular weight and formula

An In-depth Technical Guide to Ethyl 4-(aminomethyl)benzoate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Ethyl 4-(aminomethyl)benzoate, a versatile building block in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the field, offering in-depth technical information, from its fundamental properties to its practical applications and handling.

Core Chemical Identity

Ethyl 4-(aminomethyl)benzoate, also known by its CAS Number 366-84-7, is a key organic intermediate. Its structure features a central benzene ring substituted with an ethyl ester group and an aminomethyl group at the para position. This unique arrangement of functional groups makes it a valuable precursor in the synthesis of a wide array of more complex molecules.

Molecular Formula: C₁₀H₁₃NO₂[1][2]

Molecular Weight: 179.22 g/mol [1][2][3]

Chemical Structure:

Caption: Chemical structure of Ethyl 4-(aminomethyl)benzoate.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 4-(aminomethyl)benzoate is provided below. These properties are critical for its handling, storage, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 366-84-7 | [2][3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |

| Molecular Weight | 179.22 g/mol | [1][2][3] |

| Appearance | White to yellow solid/crystals | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in ethyl acetate | [3] |

| SMILES | CCOC(=O)C1=CC=C(C=C1)CN | [1] |

| InChIKey | WCTQEHGXBKFLKG-UHFFFAOYSA-N | [1] |

Synthesis Protocol

A common and efficient method for the synthesis of Ethyl 4-(aminomethyl)benzoate involves the esterification of 4-(aminomethyl)benzoic acid.[3] The following protocol details this process.

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL three-necked round-bottomed flask, add 7.5 g (50 mmol) of 4-(aminomethyl)benzoic acid.

-

Solvent Addition: Add 100 mL of anhydrous ethanol to the flask.

-

Reagent Addition: While cooling the flask in an ice bath, slowly add 20.8 g (175 mmol) of thionyl chloride dropwise.

-

Initial Reaction: After the complete addition of thionyl chloride, stir the reaction mixture at room temperature for 30 minutes.

-

Reflux: Heat the mixture to reflux and maintain for 4 hours.

-

Solvent Removal: After the reaction is complete, stop the heating and remove the ethanol by distillation under reduced pressure. This will yield a white solid product.

-

Work-up: Dissolve the resulting solid in 150 mL of ethyl acetate.

-

Neutralization: Cool the solution in an ice bath and slowly add a 35% aqueous sodium hydroxide solution to adjust the pH to 7-8.

-

Extraction: Separate the organic and aqueous layers. Wash the organic layer three times with 30 mL of saturated saline solution.

-

Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to obtain a yellow solid product. The reported yield for this method is approximately 90%.[3]

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of Ethyl 4-(aminomethyl)benzoate.

Applications in Drug Discovery and Development

Ethyl 4-(aminomethyl)benzoate serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly in the development of anticancer and anti-inflammatory medications.[4] Its bifunctional nature, possessing both a primary amine and an ethyl ester, allows for diverse chemical modifications and the construction of complex molecular architectures.

While this compound is a versatile starting material, it is important to distinguish it from its structural isomer, Ethyl 4-aminobenzoate (Benzocaine), which has direct applications as a local anesthetic.[5] Ethyl 4-(aminomethyl)benzoate's utility lies primarily in its role as a synthetic intermediate.

Logical Flow of Application:

Caption: Logical flow of Ethyl 4-(aminomethyl)benzoate application.

Safety and Handling

Proper handling and storage of Ethyl 4-(aminomethyl)benzoate are essential to ensure laboratory safety.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields or chemical goggles.[6]

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

Handling:

-

Avoid contact with skin and eyes.[6]

-

Avoid the formation of dust and aerosols.[6]

-

Use in a well-ventilated area or under a fume hood.[6]

-

Wash hands thoroughly after handling.[7]

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

For long-term storage, it is recommended to store in a freezer under -20°C in an inert atmosphere and protected from light.[2][8]

First Aid Measures:

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

In case of skin contact: Wash off with soap and plenty of water.[6]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[6]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[6]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 436161, Ethyl 4-(aminomethyl)benzoate. Retrieved from [Link]

-

Organic Syntheses (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

Sources

- 1. Ethyl 4-(aminomethyl)benzoate | C10H13NO2 | CID 436161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. Ethyl 4-(aminomethyl)benzoate | 366-84-7 [chemicalbook.com]

- 4. chemshuttle.com [chemshuttle.com]

- 5. chemimpex.com [chemimpex.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. 366-84-7|Ethyl 4-(aminomethyl)benzoate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis of Ethyl 4-(aminomethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 4-(aminomethyl)benzoate is a valuable intermediate in the synthesis of various pharmaceutical agents.[1] This guide provides a comprehensive overview of the chemical synthesis of ethyl 4-(aminomethyl)benzoate from 4-(aminomethyl)benzoic acid. It delves into the mechanistic principles of esterification, offers detailed experimental protocols, and outlines methods for purification and characterization. The information presented is curated to provide researchers and drug development professionals with the technical insights necessary for the successful laboratory-scale synthesis of this important compound.

Introduction: The Significance of Ethyl 4-(aminomethyl)benzoate

Ethyl 4-(aminomethyl)benzoate serves as a crucial building block in the development of a range of biologically active molecules. Its structure, featuring a primary amine and an ethyl ester attached to a benzene ring, allows for diverse chemical modifications. This versatility makes it a key component in the synthesis of pharmaceuticals, including but not limited to anticancer and anti-inflammatory medications. The ability to efficiently and reliably synthesize this intermediate is therefore of significant interest to the drug discovery and development community.

Mechanistic Underpinnings: The Chemistry of Esterification

The conversion of a carboxylic acid to an ester is a fundamental reaction in organic chemistry. For the synthesis of ethyl 4-(aminomethyl)benzoate from 4-(aminomethyl)benzoic acid, two primary methods are commonly employed: Fischer-Speier Esterification and thionyl chloride-mediated esterification.

Fischer-Speier Esterification

This classic method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3][4] In the context of this synthesis, 4-(aminomethyl)benzoic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[5][6]

The Mechanism: The reaction proceeds through a series of equilibrium steps:[4]

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[2][5][6]

-

Nucleophilic Attack: A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon.[2]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[2]

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

It is crucial to note that the presence of the basic amino group in 4-(aminomethyl)benzoic acid will neutralize some of the acid catalyst.[5] Therefore, a stoichiometric amount of acid is often necessary to both catalyze the reaction and protonate the amine.[5]

Thionyl Chloride-Mediated Esterification

An alternative and often more efficient method involves the use of thionyl chloride (SOCl₂) to first convert the carboxylic acid to an acyl chloride.[7][8] The highly reactive acyl chloride then readily reacts with ethanol to form the ester.

The Mechanism:

-

Formation of the Acyl Chloride: 4-(aminomethyl)benzoic acid reacts with thionyl chloride to form 4-(aminomethyl)benzoyl chloride, with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[8]

-

Nucleophilic Acyl Substitution: The ethanol then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

-

Elimination of Chloride: The tetrahedral intermediate collapses, eliminating a chloride ion to form the ethyl ester.

This method is often preferred as it is not an equilibrium reaction and typically proceeds to completion under milder conditions.[7][9]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of ethyl 4-(aminomethyl)benzoate using both the Fischer-Speier and thionyl chloride methods.

Method A: Fischer-Speier Esterification

This protocol is adapted from established procedures for the esterification of similar aminobenzoic acids.[2][5][10]

Materials and Reagents:

| Reagent/Material | Quantity | Notes |

| 4-(aminomethyl)benzoic acid | 7.5 g (50 mmol) | --- |

| Absolute Ethanol | 120 mL | Use a large excess to drive the equilibrium.[4][5] |

| Concentrated Sulfuric Acid | 2.0 mL | Handle with extreme care in a fume hood. |

| 10% Sodium Carbonate Solution | As needed | For neutralization. |

| Deionized Water | As needed | --- |

| Ethyl Acetate | As needed | For extraction. |

| Anhydrous Sodium Sulfate | As needed | For drying. |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 7.5 g of 4-(aminomethyl)benzoic acid and 120 mL of absolute ethanol.

-

Stir the mixture until the solid is suspended.

-

Slowly and carefully add 2.0 mL of concentrated sulfuric acid to the stirring mixture. A precipitate of the amine salt is expected to form.[2]

-

Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for 4-6 hours.[11] The solid should dissolve as the reaction progresses.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Neutralize the cooled reaction mixture by the slow, dropwise addition of a 10% sodium carbonate solution until the pH is approximately 8. Be cautious as carbon dioxide gas will evolve.[10]

-

The crude ethyl 4-(aminomethyl)benzoate will precipitate out of the solution.[10]

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration and wash the solid with cold deionized water.

-

The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography.[10]

Method B: Thionyl Chloride-Mediated Esterification

This protocol is based on a general and effective method for esterification using thionyl chloride.[9][12][13]

Materials and Reagents:

| Reagent/Material | Quantity | Notes |

| 4-(aminomethyl)benzoic acid | 7.5 g (50 mmol) | --- |

| Anhydrous Ethanol | 100 mL | --- |

| Thionyl Chloride (SOCl₂) | 20.8 g (175 mmol) | Handle with extreme caution in a fume hood. |

| Ethyl Acetate | 150 mL | For extraction. |

| 35% Aqueous Sodium Hydroxide | As needed | For neutralization. |

| Saturated Saline Solution | 90 mL | For washing. |

| Anhydrous Sodium Sulfate | As needed | For drying. |

Procedure:

-

In a 250 mL three-necked round-bottom flask, add 7.5 g (50 mmol) of 4-(aminomethyl)benzoic acid.

-

Add 100 mL of anhydrous ethanol to the flask.

-

Cool the mixture in an ice bath.

-

Slowly add 20.8 g (175 mmol) of thionyl chloride dropwise to the cooled and stirring mixture.

-

After the addition is complete, stir the reaction at room temperature for 30 minutes.

-

Heat the mixture to reflux and maintain for 4 hours.

-

After the reaction is complete, stop heating and remove the excess ethanol by distillation under reduced pressure to obtain a white solid.

-

Dissolve the resulting solid in 150 mL of ethyl acetate.

-

Adjust the pH to 7-8 by slowly adding 35% aqueous sodium hydroxide while keeping the mixture in an ice bath.

-

Separate the organic and aqueous layers.

-

Wash the organic layer three times with 30 mL of saturated saline solution.

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to yield the product.[12]

Purification and Characterization

Purification

The crude ethyl 4-(aminomethyl)benzoate obtained from either synthesis can be purified by the following methods:

-

Recrystallization: A common method for purifying solid organic compounds. A suitable solvent system is typically a mixture of ethanol and water.[10]

-

Column Chromatography: For higher purity, the crude product can be purified by flash chromatography on silica gel, using a solvent system such as a mixture of hexanes and ethyl acetate.[14]

Characterization

The identity and purity of the synthesized ethyl 4-(aminomethyl)benzoate should be confirmed using standard analytical techniques.

Expected Analytical Data:

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the aromatic protons (two doublets), the methylene protons (singlet), and the amine protons (broad singlet).[15] |

| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the ethyl group carbons.[15] |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the primary amine (around 3424 and 3345 cm⁻¹), the C=O stretch of the ester (around 1685 cm⁻¹), and C-N stretching.[15][16] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of ethyl 4-(aminomethyl)benzoate (179.22 g/mol ).[12][17] |

| Melting Point | The melting point of the pure compound can be compared to literature values. |

Reaction Workflow and Logic

The following diagrams illustrate the chemical transformation and the logical workflow of the synthesis process.

Caption: Chemical transformation from starting materials to the final product.

Caption: A logical workflow for the synthesis and purification process.

Safety Considerations

-

Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All additions should be done slowly and in a well-ventilated fume hood.[2]

-

Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory liquid that reacts violently with water. It should be handled exclusively in a fume hood with proper PPE.[9]

-

Flammable Solvents: Ethanol and ethyl acetate are flammable liquids. Heating should be done using a heating mantle or a sand bath, and no open flames should be present in the laboratory.[2]

-

General Precautions: Always wear appropriate PPE in the laboratory. Be aware of the potential hazards of all chemicals used and consult their Safety Data Sheets (SDS) before starting any experimental work.

Conclusion

The synthesis of ethyl 4-(aminomethyl)benzoate from 4-(aminomethyl)benzoic acid is a well-established and reproducible process. Both the Fischer-Speier and thionyl chloride-mediated esterification methods offer viable routes to the desired product. The choice of method may depend on the available resources, desired reaction scale, and purity requirements. By following the detailed protocols and safety precautions outlined in this guide, researchers and drug development professionals can confidently synthesize this important pharmaceutical intermediate for their research and development needs.

References

-

ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

-

ResearchGate. (n.d.). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). One pot synthesis of amides from carboxylic acids using SOCl2 and Et3N. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(aminomethyl)benzoate. Retrieved from [Link]

-

University of the Fraser Valley. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

PubMed. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Retrieved from [Link]

- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

-

ResearchGate. (n.d.). How can I prepare 4 aminomethyl benzoyl chloride from 4 aminomethylbenzoic acid and thoinyl chloride and which method and what solvent I have to use?. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

- Google Patents. (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.

-

ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

Sources

- 1. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. athabascau.ca [athabascau.ca]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. echemi.com [echemi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. public.websites.umich.edu [public.websites.umich.edu]

- 12. Ethyl 4-(aminomethyl)benzoate | 366-84-7 [chemicalbook.com]

- 13. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 14. rsc.org [rsc.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. www.welcomehomevetsofnj.org - Ethyl 4 Aminobenzoate Ir Spectrum Analysis [welcomehomevetsofnj.org]

- 17. Ethyl 4-(aminomethyl)benzoate | C10H13NO2 | CID 436161 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4-(aminomethyl)benzoate (CAS 366-84-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(aminomethyl)benzoate, with the CAS number 366-84-7, is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of organic compounds.[1] Its structure, featuring a primary amine and an ethyl ester attached to a central benzene ring, provides two reactive sites for chemical modification. This unique arrangement makes it a valuable intermediate in the pharmaceutical and polymer industries. This guide provides a comprehensive overview of the properties, synthesis, applications, and safety considerations of Ethyl 4-(aminomethyl)benzoate, with a particular focus on its role in drug discovery and development.

Chemical and Physical Properties

Ethyl 4-(aminomethyl)benzoate is a stable compound under normal conditions, presenting as a solid at room temperature.[2] Its hydrochloride salt is also commonly used in laboratory settings due to its enhanced stability and solubility in polar solvents.[2][3]

Table 1: Physicochemical Properties of Ethyl 4-(aminomethyl)benzoate

| Property | Value | Reference(s) |

| CAS Number | 366-84-7 | [4] |

| Molecular Formula | C₁₀H₁₃NO₂ | [4] |

| Molecular Weight | 179.22 g/mol | [4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in various organic solvents | [5] |

| pKa | Not available | |

| LogP | 1.322 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 3 | [1] |

Synthesis and Manufacturing

The synthesis of Ethyl 4-(aminomethyl)benzoate can be achieved through several routes, with the choice of method often depending on the desired scale and purity. A common laboratory-scale synthesis involves the esterification of 4-(aminomethyl)benzoic acid.

Experimental Protocol: Synthesis of Ethyl 4-(aminomethyl)benzoate from 4-(aminomethyl)benzoic acid

Objective: To synthesize Ethyl 4-(aminomethyl)benzoate via Fischer esterification of 4-(aminomethyl)benzoic acid.

Materials:

-

4-(aminomethyl)benzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (or thionyl chloride)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask, reflux condenser, separatory funnel, and standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-(aminomethyl)benzoic acid in an excess of anhydrous ethanol.

-

Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring. Alternatively, for a more reactive approach, thionyl chloride can be used.

-

Reflux: Heat the reaction mixture to reflux for several hours to drive the esterification to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Drying and Evaporation: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and then remove the solvent under reduced pressure to yield the crude Ethyl 4-(aminomethyl)benzoate.

-

Purification: The crude product can be further purified by recrystallization or column chromatography to obtain the final product of high purity.

Caption: Synthesis of Ethyl 4-(aminomethyl)benzoate.

Applications in Drug Development and Research

The primary utility of Ethyl 4-(aminomethyl)benzoate in the pharmaceutical industry lies in its role as a key intermediate for the synthesis of active pharmaceutical ingredients (APIs).[3]

Synthesis of Tranexamic Acid

One of the most significant applications of Ethyl 4-(aminomethyl)benzoate is in the production of tranexamic acid, an important antifibrinolytic drug used to treat or prevent excessive blood loss.[6] The synthesis involves the reduction of the benzene ring of 4-(aminomethyl)benzoic acid (which can be derived from the ethyl ester) to a cyclohexane ring.

Caption: Pathway to Tranexamic Acid synthesis.

Development of Novel Antimicrobial Agents

Researchers have utilized Ethyl 4-(aminomethyl)benzoate as a scaffold to synthesize novel compounds with potential antimicrobial properties. By modifying the amine and ester functionalities, a variety of derivatives, such as Schiff bases and heterocyclic compounds, have been created and evaluated for their activity against various bacterial and fungal strains.

Building Block in Medicinal Chemistry

The bifunctional nature of Ethyl 4-(aminomethyl)benzoate makes it an attractive starting material for the synthesis of diverse molecular scaffolds in drug discovery.[7] The primary amine can be readily acylated, alkylated, or used in the formation of amides, while the ester group can be hydrolyzed, reduced, or converted to other functional groups. This allows for the systematic exploration of chemical space to develop new therapeutic agents.

Applications in Polymer and Materials Science

Beyond pharmaceuticals, Ethyl 4-(aminomethyl)benzoate and its derivatives have potential applications in polymer chemistry and materials science. The presence of both an aromatic ring and reactive functional groups allows for its incorporation into polymer backbones to modify properties such as thermal stability, mechanical strength, and solubility. For instance, it can be used in the synthesis of polyamides and polyimides.

Safety and Handling

Ethyl 4-(aminomethyl)benzoate is considered to be of low toxicity, though appropriate safety precautions should always be taken when handling any chemical in a laboratory setting.

Table 2: Safety and Toxicological Profile

| Parameter | Information | Reference(s) |

| GHS Hazard Statements | May cause skin and eye irritation. May cause an allergic skin reaction. | [5][8] |

| Precautionary Statements | Wear protective gloves, clothing, and eye protection. Avoid breathing dust. Wash thoroughly after handling. | [5][8] |

| First Aid Measures | Skin Contact: Wash with plenty of soap and water. Eye Contact: Rinse cautiously with water for several minutes. Inhalation: Move to fresh air. Ingestion: Rinse mouth and seek medical attention. | [5] |

| LD50 (Oral) | Not available | |

| LC50 (Inhalation) | Not available | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [1] |

Handling and Personal Protective Equipment (PPE)

When working with Ethyl 4-(aminomethyl)benzoate, it is recommended to use the following personal protective equipment:

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. For operations that may generate dust, a respirator may be necessary.

Conclusion

Ethyl 4-(aminomethyl)benzoate (CAS 366-84-7) is a valuable and versatile chemical intermediate with significant applications in both the pharmaceutical and materials science industries. Its utility as a precursor to the essential medicine tranexamic acid highlights its importance in drug development. For researchers and scientists, a thorough understanding of its properties, synthesis, and safe handling is crucial for leveraging its full potential in the creation of novel molecules and materials.

References

-

PubChem. (n.d.). Ethyl 4-(aminomethyl)benzoate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl 4-(aminomethyl)benzoate hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN108689870B - Preparation method of tranexamic acid.

- Google Patents. (n.d.). CN108752226A - The preparation method of tranexamic acid.

- Zou, H., Chen, G., & Zhou, S. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances, 9(12), 6627–6635.

- Google Patents. (n.d.). CN103172528A - Tranexamic acid preparation method.

-

Der Pharma Chemica. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). An Improved and Practical Synthesis of Tranexamic Acid. Retrieved from [Link]

-

Hampford Research Inc. (n.d.). The Role of Ethyl 4-methylbenzoate in Advanced Organic Synthesis. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. Retrieved from [Link]

-

PubMed. (n.d.). Aminobenzoates as building blocks for natural product assembly lines. Retrieved from [Link]

-

ResearchGate. (n.d.). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. Retrieved from [Link]

-

LookChem. (n.d.). An improved and practical synthesis of tranexamic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN107954887A - A kind of method for preparing tranexamic acid.

-

Quick Company. (n.d.). Process For The Preparation Of Tranexamic Acid. Retrieved from [Link]

-

Hampford Research Inc. (n.d.). Understanding the Applications of Ethyl 4-methylbenzoate (CAS 94-08-6). Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis and biological evaluation of novel aminomethyl-piperidones based DPP-IV inhibitors. Retrieved from [Link]

-

PubMed. (n.d.). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. Retrieved from [Link]

-

MDPI. (n.d.). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Ethyl 4-(aminomethyl)benzoate HCl | CymitQuimica [cymitquimica.com]

- 3. Ethyl 4-(aminomethyl)benzoate hydrochloride [myskinrecipes.com]

- 4. Ethyl 4-(aminomethyl)benzoate | C10H13NO2 | CID 436161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4-Aminobenzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. Tranexamic Acid synthesis - chemicalbook [chemicalbook.com]

- 7. Aminobenzoates as building blocks for natural product assembly lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

Ethyl 4-(aminomethyl)benzoate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 4-(aminomethyl)benzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 4-(aminomethyl)benzoate (E4AB), a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers researchers, chemists, and drug development professionals a framework for understanding, predicting, and experimentally determining the solubility of E4AB in a range of common organic solvents. The guide details the physicochemical properties of the molecule, explores the intermolecular forces governing its dissolution, presents a predictive solubility map, and provides a rigorous, step-by-step protocol for accurate experimental solubility measurement using the gold-standard isothermal shake-flask method.

Introduction: The Strategic Importance of Solubility Data

Ethyl 4-(aminomethyl)benzoate is a bifunctional molecule featuring a primary amine and an ethyl ester attached to a benzene ring. This unique structure makes it a versatile building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] The efficiency of its use in synthesis, the design of crystallization processes for purification, and its potential role in formulation development are all critically dependent on a thorough understanding of its solubility in organic solvents.

Predicting and quantifying solubility allows scientists to:

-

Select Optimal Reaction Solvents: Ensuring reactants are in the solution phase for efficient and complete conversion.

-

Design Robust Crystallization Processes: Controlling supersaturation to achieve desired crystal form (polymorph), purity, and yield.

-

Develop Formulations: Choosing appropriate solvent systems for liquid formulations or for processes like spray drying.

This guide moves beyond a simple data summary to explain the causal relationships between molecular structure and solubility, empowering researchers to make informed decisions in their work.

Physicochemical Characterization of Ethyl 4-(aminomethyl)benzoate

The solubility behavior of a compound is a direct consequence of its molecular structure and physical properties. The key features of E4AB are the polar primary amine (-NH2), the semi-polar ethyl ester (-COOEt), and the non-polar aromatic ring.

Table 1: Key Physicochemical Properties of Ethyl 4-(aminomethyl)benzoate

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | [2][3] |

| Molecular Weight | 179.22 g/mol | [2][3] |

| CAS Number | 366-84-7 | [2] |

| Hydrogen Bond Donors | 1 (from -NH₂) | [3] |

| Hydrogen Bond Acceptors | 3 (from -NH₂ and -COOEt) | [3] |

| Topological Polar Surface Area (TPSA) | 52.32 Ų | [3] |

| Predicted logP | 1.322 | [3] |

The presence of both hydrogen bond donor (the amine group) and acceptor sites (the amine and ester carbonyl) suggests that E4AB will engage in strong, specific interactions with protic and polar aprotic solvents. The TPSA, a measure of the polar surface area, further indicates that polar interactions will be a significant driver of its solubility.

Caption: Molecular structure of Ethyl 4-(aminomethyl)benzoate highlighting key functional groups.

Theoretical Principles & Predictive Solubility Analysis

The fundamental principle of "like dissolves like" governs solubility. This means a solute will dissolve best in a solvent that shares similar intermolecular forces.[4] For E4AB, the key interactions are hydrogen bonding and dipole-dipole forces.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent hydrogen bond donors and acceptors. They can interact strongly with both the primary amine and the ester group of E4AB. The dissolution of the structurally similar compound ethyl p-aminobenzoate is highest in methanol and ethanol, suggesting a similar trend for E4AB.[5] Therefore, high solubility is predicted in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents possess significant dipole moments and can act as hydrogen bond acceptors but lack donor capabilities.[4] They will readily solvate the ester group but will have a less complete interaction with the amine group compared to protic solvents. Moderate to good solubility is expected.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. They are unable to disrupt the strong intermolecular hydrogen bonds and dipole interactions present in the solid E4AB crystal lattice. Consequently, very low to negligible solubility is predicted.

Table 2: Predicted Solubility of Ethyl 4-(aminomethyl)benzoate in Common Organic Solvents at Ambient Temperature

| Solvent Class | Solvent | Predicted Solubility | Primary Rationale |

| Polar Protic | Methanol | High | Strong H-bonding with both amine and ester groups. |

| Ethanol | High | Strong H-bonding; similar to methanol.[5] | |

| Isopropanol | Good | H-bonding ability is slightly reduced by steric hindrance. | |

| Polar Aprotic | DMSO | High | Highly polar; strong H-bond acceptor. |

| Acetonitrile | Moderate | Polar, but a weaker H-bond acceptor than DMSO or ketones. | |

| Acetone | Moderate | Good H-bond acceptor for the amine group. | |

| Ethyl Acetate | Moderate | Can accept H-bonds; structurally similar to the solute's ester. | |

| Non-Polar | Toluene | Low | Aromatic ring allows for some π-π stacking, but lacks polar interactions. |

| Dichloromethane | Low | Weakly polar; insufficient to overcome solute-solute interactions. | |

| Diethyl Ether | Very Low | Low polarity and limited ability to interact with polar groups. | |

| Hexane | Insoluble | Non-polar; cannot solvate the polar functional groups. |

Disclaimer: This table is based on expert analysis of chemical principles and data from analogous structures. Experimental verification is required for quantitative applications.

Gold-Standard Protocol: Experimental Determination of Equilibrium Solubility

The isothermal shake-flask method is the most reliable technique for determining equilibrium solubility.[6][7] The following protocol is a self-validating system designed for high accuracy.

Materials and Equipment

-

Ethyl 4-(aminomethyl)benzoate (solid, known purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV).

Experimental Workflow Diagram

Caption: Workflow for the isothermal shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid Ethyl 4-(aminomethyl)benzoate to a glass vial. The excess should be sufficient to remain visible after equilibrium is reached.[6] Record the exact amount added. Add a precisely known volume of the chosen solvent. Seal the vial tightly. Prepare at least three replicates for each solvent.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples at a speed sufficient to keep the solid suspended (e.g., 150 rpm) for a predetermined period (typically 24-72 hours).

-

Trustworthiness Check: To ensure equilibrium is reached, a preliminary experiment should be conducted where samples are taken at various time points (e.g., 24, 48, 72 hours). Equilibrium is confirmed when the measured concentration no longer increases over time.[8]

-

-

Phase Separation: After the equilibration period, allow the vials to rest in the temperature-controlled environment for a short time to allow coarse particles to settle. To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).[4]

-

Sampling and Filtration: Carefully draw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a chemically inert syringe filter (e.g., PTFE) into a clean vial.[4] This step is critical to prevent solid particles from entering the analytical sample.

-

Expertise Insight: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane, ensuring the collected filtrate is representative of the bulk solution.

-

-

Quantification: Accurately dilute a known volume of the filtrate with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC to determine the concentration of E4AB.

-

Data Reporting: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in mass/volume (mg/mL or g/L) or molarity (mol/L), clearly stating the solvent and the temperature at which the measurement was made.[4]

Conclusion

The solubility of Ethyl 4-(aminomethyl)benzoate is governed by its amphiphilic nature, possessing both polar, hydrogen-bonding functional groups and a non-polar aromatic core. Its solubility is predicted to be highest in polar protic solvents like methanol and ethanol and lowest in non-polar aliphatic solvents such as hexane. While theoretical principles and analogous data provide a strong predictive framework, accurate quantitative data for critical applications must be obtained through rigorous experimental determination. The isothermal shake-flask method, when executed with proper controls for establishing equilibrium and ensuring accurate analysis, remains the definitive standard for generating reliable solubility data essential for robust process development and successful pharmaceutical formulation.

References

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 436161, Ethyl 4-(aminomethyl)benzoate. PubChem. Available at: [Link]

-

ResearchGate. (2018). Solubility of Ethyl p-Aminobenzoate in Six Alcohols within (283.15 to 327.15) K. Available at: [Link]

-

Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Available at: [Link]

-

Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

-

SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available at: [Link]

-

Wikipedia. (n.d.). Ethyl benzoate. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ethyl 4-(aminomethyl)benzoate | C10H13NO2 | CID 436161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. who.int [who.int]

A Technical Guide to the Biological Activities of Ethyl 4-(aminomethyl)benzoate Derivatives

Executive Summary: Ethyl 4-(aminomethyl)benzoate serves as a versatile scaffold in medicinal chemistry, giving rise to derivatives with a wide spectrum of potential biological activities. This guide provides an in-depth analysis of the synthesis, mechanisms of action, and evaluation protocols for these derivatives, with a primary focus on their antimicrobial and anticancer properties. Detailed experimental workflows, data interpretation, and insights into structure-activity relationships are presented to support researchers and professionals in the field of drug discovery and development.

Introduction: The Versatility of the Ethyl 4-(aminomethyl)benzoate Scaffold

Ethyl 4-(aminomethyl)benzoate, a derivative of 4-aminobenzoic acid, is a key building block in the synthesis of pharmacologically active compounds.[1][2][3][4] Its structure, featuring a primary amine and an ester group, allows for diverse chemical modifications, leading to a wide array of derivatives such as Schiff bases, amides, and heterocyclic compounds.[5][6] These modifications can significantly influence the molecule's physicochemical properties and biological activities. The amino group, in particular, can form crucial hydrogen bonds with the active sites of enzymes, potentially modulating their function and leading to therapeutic effects.[7]

Synthesis of Ethyl 4-(aminomethyl)benzoate Derivatives

The primary amine group of ethyl 4-(aminomethyl)benzoate is a key site for derivatization. A common synthetic route involves the condensation reaction with various aldehydes to form Schiff bases (imines). This reaction is typically carried out by refluxing the reactants in a suitable solvent, often with a few drops of an acid catalyst like glacial acetic acid.[6] Another approach involves the conversion of the starting material into a hydrazide, which can then be used to synthesize heterocyclic derivatives like 1,3,4-oxadiazoles.[5][8][9]

Key Biological Activities and Therapeutic Potential

Derivatives of ethyl 4-(aminomethyl)benzoate have shown promise in several therapeutic areas, most notably as antimicrobial and anticancer agents.

Antimicrobial Activity

Schiff bases and other derivatives of ethyl 4-(aminomethyl)benzoate have demonstrated notable activity against a range of bacterial and fungal pathogens.[5][10]

Mechanism of Action: The antimicrobial effect of these derivatives is often attributed to the azomethine group (>C=N–) in Schiff bases. This group can interfere with bacterial cell wall synthesis or disrupt cell membrane integrity. The lipophilicity of the derivatives also plays a role, as more lipophilic compounds may more easily penetrate the lipid-rich cell walls of Gram-positive bacteria, leading to cell disruption.[9]

Experimental Workflow for Antimicrobial Susceptibility Testing:

A standard method to quantify the antimicrobial activity of a compound is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12][13]

Detailed Protocol: Broth Microdilution Method [11][12][14][15]

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent like DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[12] Dilute this suspension to the final testing concentration.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Summary: Antimicrobial Activity

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for representative Ethyl 4-(aminomethyl)benzoate derivatives against various microorganisms.

| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Reference |

| Compound 15 | Schiff Base | Staphylococcus aureus | Moderate to Potent | [5][8][9] |

| Compound 15 | Schiff Base | Escherichia coli | Moderate to Potent | [5][8][9] |

| Compound 13 | Schiff Base | Gram-positive bacteria | Moderate | [5] |

| Compound 11 | Imide | Gram-positive bacteria | Slight | [5] |

Anticancer Activity

Derivatives of the closely related 4-aminophenyl structure have shown potent inhibitory activity against various cancer cell lines, particularly breast cancer.[16] While direct studies on Ethyl 4-(aminomethyl)benzoate derivatives are emerging, the structural similarities suggest significant potential.[17] For example, new derivatives of 4-amino-3-chloro benzoate ester have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[18]

Mechanism of Action: The anticancer activity of these compounds can be multifaceted. One proposed mechanism is the inhibition of key enzymes involved in cancer cell proliferation, such as tyrosine kinases.[18] Some aminomethyl derivatives have also been shown to induce apoptosis (programmed cell death) in cancer cells.[17]

Experimental Workflow for In Vitro Cytotoxicity Assay:

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

Detailed Protocol: MTT Assay [21][22]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂). Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]

-

Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Summary: Anticancer Activity

The following table provides a conceptual framework for presenting cytotoxicity data for Ethyl 4-(aminomethyl)benzoate derivatives.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Hypothetical A | Benzothiazole | MCF-7 (Breast) | Data Dependent | [16] |

| Hypothetical B | Benzoxazine | MCF-7 (Breast) | Data Dependent | [17] |

| Compound N5a | Hydrazine-1-carbothioamide | A549, HepG2, HCT-116 | Data Dependent | [18] |

Structure-Activity Relationship (SAR) Insights

Preliminary studies on related structures provide valuable insights into the structure-activity relationships of these derivatives:

-

Heterocyclic Moiety: The nature of the heterocyclic ring system attached to the core structure can significantly impact biological activity. For instance, in one study, the activity sequence was found to be benzothiazole > benzoxazole >> benzimidazole.[16]

-

Substituents on the Phenyl Ring: The presence and position of substituents on the phenyl ring can modulate the potency and spectrum of activity. For example, the addition of small lipophilic groups like methyl or halogens can enhance anticancer activity.[16]

-

Salt Form: The use of a hydrochloride salt can improve the aqueous solubility of the compound, which is a crucial factor for in vivo studies and formulation development.[7]

Future Directions and Conclusion

Ethyl 4-(aminomethyl)benzoate derivatives represent a promising class of compounds with significant potential for the development of new antimicrobial and anticancer agents. Future research should focus on:

-

Synthesis of diverse libraries: Creating a broader range of derivatives to explore a wider chemical space.

-

In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds.

-

In vivo evaluation: Testing the efficacy and safety of lead compounds in animal models.

References

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.

-

MTT Assay Protocol for Cell Viability and Proliferation.

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.

-

Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry.

-

MTT assay protocol. Abcam.

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.

-

Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid.

-

Broth Microdilution. MI - Microbiology.

-

Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.

-

Broth microdilution susceptibility testing. Bio-protocol.

-

Synthesis and evaluation of antimicrobial activity of new imides and Schiff bases derived from ethyl -4-amino benzoate. SciSpace.

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.

-

Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. ResearchGate.

-

A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies.

-

Ethyl 4-(aminomethyl)benzoate. PubChem.

-

ETHYL 4-(4-AMINOPHENYL)BENZOATE, HCL. Benchchem.

-

Ethyl 4-(aminomethyl)benzoate HCl. CymitQuimica.

-

366-84-7 | Ethyl 4-(aminomethyl)benzoate. ChemScene.

-

Ethyl 4-(aminomethyl)benzoate | 366-84-7. ChemicalBook.

-

Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. PubMed.

-

In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol. PMC - NIH.

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI.

-

New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central.

-

Ethyl-4-dimethylaminobenzoate (EDAB). Hampford Research Inc.

Sources

- 1. Ethyl 4-(aminomethyl)benzoate | C10H13NO2 | CID 436161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 4-(aminomethyl)benzoate HCl | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. Ethyl 4-(aminomethyl)benzoate | 366-84-7 [chemicalbook.com]

- 5. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate – Oriental Journal of Chemistry [orientjchem.org]

- 6. asianpubs.org [asianpubs.org]

- 7. benchchem.com [benchchem.com]

- 8. (PDF) Synthesis and evaluation of antimicrobial activity of new imides and Schiff bases derived from ethyl -4-amino benzoate. (2018) | Wurood S. Ahmed | 15 Citations [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Broth Microdilution | MI [microbiology.mlsascp.com]

- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 13. Broth microdilution susceptibility testing. [bio-protocol.org]

- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 15. protocols.io [protocols.io]

- 16. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. clyte.tech [clyte.tech]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Ethyl 4-(aminomethyl)benzoate: A Cornerstone Building Block in Modern Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide

Foreword: The Strategic Imperative of Versatile Scaffolds in Drug Discovery

The relentless pursuit of novel therapeutics demands a sophisticated and efficient approach to molecular design and synthesis. At the heart of this endeavor lies the strategic selection of building blocks—molecular frameworks that serve as the foundation for constructing complex and biologically active compounds. Ethyl 4-(aminomethyl)benzoate has distinguished itself as a preeminent building block, prized by medicinal chemists for its inherent versatility and synthetic tractability. Its parasubstituted aromatic core, adorned with orthogonally reactive amino and ester functionalities, provides a rigid and predictable scaffold for the elaboration of diverse chemical libraries. This guide offers a comprehensive exploration of Ethyl 4-(aminomethyl)benzoate, from its fundamental chemical properties and synthesis to its pivotal role in the development of innovative therapeutic agents. We will delve into detailed experimental protocols, dissect the nuances of its reactivity, and illuminate its strategic application through a compelling case study of a clinical-stage drug candidate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable insights to leverage this remarkable building block in their own research endeavors.

Physicochemical Properties and Synthesis of Ethyl 4-(aminomethyl)benzoate

A thorough understanding of the physicochemical characteristics and synthetic accessibility of a building block is a prerequisite for its effective deployment in a medicinal chemistry campaign.

Physicochemical Data Summary

The structural attributes of Ethyl 4-(aminomethyl)benzoate are conducive to its widespread use in drug discovery. The primary amine provides a locus for hydrogen bonding and a convenient handle for amide coupling, while the ethyl ester offers a pathway for further derivatization or can contribute to favorable pharmacokinetic properties.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | Colorless to light yellow liquid (free base) / White solid (HCl salt) |

| Boiling Point | ~296 °C (predicted) |

| Melting Point (HCl salt) | 163-167 °C |

| Solubility | Soluble in methanol, ethanol, and water (as HCl salt). The free base is soluble in most organic solvents. |

Optimized Synthesis of Ethyl 4-(aminomethyl)benzoate Hydrochloride

The hydrochloride salt of Ethyl 4-(aminomethyl)benzoate is a commonly used and stable form of this building block. A robust and scalable synthesis is crucial for its widespread application. The esterification of 4-(aminomethyl)benzoic acid is a preferred method.

Experimental Protocol: Esterification of 4-(aminomethyl)benzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-(aminomethyl)benzoic acid (1 equivalent) in absolute ethanol.

-

Acid Catalyst Addition: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of Ethyl 4-(aminomethyl)benzoate.

-

Purification (Optional): The crude product can be recrystallized from a suitable solvent system, such as ethanol/ether, to achieve higher purity.

The Chemical Reactivity of a Bifunctional Scaffold

The synthetic utility of Ethyl 4-(aminomethyl)benzoate is rooted in the differential reactivity of its amino and ester groups, allowing for selective and sequential modifications.

Reactions at the Amino Group: A Gateway to Amide Diversity

The primary amine of Ethyl 4-(aminomethyl)benzoate is a potent nucleophile, readily participating in a variety of bond-forming reactions.

-

N-Acylation: The most prevalent transformation is the acylation of the amino group to form amides. This reaction is typically achieved by treating Ethyl 4-(aminomethyl)benzoate with an acid chloride, anhydride, or a carboxylic acid in the presence of a peptide coupling agent (e.g., EDC, HATU).

Experimental Protocol: General N-Acylation

-

Reactant Preparation: Dissolve Ethyl 4-(aminomethyl)benzoate (1 equivalent) and a carboxylic acid (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, DMF).

-

Coupling Agent Addition: Add a coupling agent such as EDC (1.2 equivalents) and an activator like HOBt (1.2 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1N HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Transformations of the Ester Functionality: Unlocking Further Synthetic Avenues

The ethyl ester group provides a versatile handle for subsequent chemical modifications.

-

Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-(aminomethyl)benzoic acid, under either acidic or basic conditions. Basic hydrolysis using a reagent like lithium hydroxide or sodium hydroxide is commonly employed.[1][2]

Experimental Protocol: Ester Hydrolysis

-

Reaction Setup: Dissolve the ethyl ester derivative in a mixture of a water-miscible solvent (e.g., THF, methanol) and an aqueous solution of a base (e.g., 1N NaOH).[1][2]

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC or LC-MS).[1][2]

-

Work-up: After the reaction is complete, remove the organic solvent under reduced pressure. Acidify the aqueous residue with a mineral acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Case Study: Cenicriviroc, a CCR2/CCR5 Antagonist